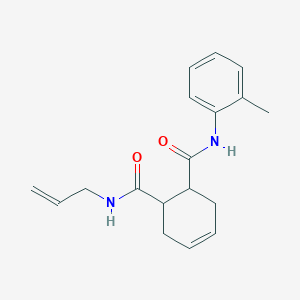
N-allyl-N'-(2-methylphenyl)-4-cyclohexene-1,2-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-N'-(2-methylphenyl)-4-cyclohexene-1,2-dicarboxamide, commonly known as AMC, is a compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound belongs to the class of N-substituted cyclic dicarboximides and has shown promising results in various scientific studies.
作用機序
The mechanism of action of AMC is not fully understood. However, it has been suggested that AMC may exert its therapeutic effects through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, AMC may reduce inflammation and pain.
Biochemical and Physiological Effects:
AMC has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, AMC has been shown to have antifungal and antibacterial properties by disrupting the cell membrane of microorganisms. AMC has also been found to have anti-inflammatory and analgesic effects by reducing the production of inflammatory mediators.
実験室実験の利点と制限
One advantage of using AMC in lab experiments is that it has a relatively low toxicity compared to other compounds with similar properties. This makes it a safer option for in vitro and in vivo studies. However, one limitation of using AMC is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on AMC. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the development of new anticancer agents. In addition, further research is needed to fully understand the mechanism of action of AMC and its potential side effects.
Conclusion:
In conclusion, N-allyl-N'-(2-methylphenyl)-4-cyclohexene-1,2-dicarboxamide is a compound that has shown promising results in various scientific studies. Its potential use as a therapeutic agent for cancer, fungal and bacterial infections, and neurological disorders makes it an exciting area of research. Further studies are needed to fully understand the mechanism of action of AMC and its potential side effects.
合成法
The synthesis of AMC involves the reaction of N-allyl phthalimide and 2-methylcyclohexanone in the presence of a base catalyst to form the intermediate product. This intermediate is then reacted with phthalic anhydride in the presence of a Lewis acid catalyst to yield the final product, AMC. The synthesis of AMC has been optimized to yield a high purity product with a good yield.
科学的研究の応用
AMC has been studied extensively for its potential use as a therapeutic agent. It has been found to have anticancer, antifungal, and antibacterial properties. In addition, it has been shown to have anti-inflammatory and analgesic effects. AMC has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-N-(2-methylphenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-12-19-17(21)14-9-5-6-10-15(14)18(22)20-16-11-7-4-8-13(16)2/h3-8,11,14-15H,1,9-10,12H2,2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJIZKAXRQGFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC=CCC2C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(2-methylphenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4893047.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-methylphenyl)benzamide](/img/structure/B4893056.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4893067.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3-acetylphenyl)acetamide]](/img/structure/B4893072.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4893080.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B4893084.png)
![4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4893086.png)
![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(2-pyrazinylmethyl)-2-pyridinamine](/img/structure/B4893093.png)
![1-benzyl-4-[(2-bromophenoxy)acetyl]piperazine](/img/structure/B4893113.png)
![4-{2-fluoro-5-[4-(3-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine](/img/structure/B4893121.png)
![1-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4893138.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide](/img/structure/B4893146.png)
![N,N'-[(4-chlorophenyl)methylene]dipentanamide](/img/structure/B4893153.png)
![4-{[1-(cyclopropylcarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B4893154.png)